molecular formula C9H15Cl2N3O2 B2513591 Ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate dihydrochloride CAS No. 2411227-39-7

Ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate dihydrochloride

Cat. No.: B2513591
CAS No.: 2411227-39-7
M. Wt: 268.14
InChI Key: XFFYWHDZFHJISI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate dihydrochloride is a chemical compound with the molecular formula C9H13N3O2.2HCl. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate dihydrochloride typically involves the reaction of ethyl 2-chloropyrimidine-4-carboxylate with 2-aminoethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The final product is typically obtained as a dihydrochloride salt to improve its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution of the ethyl ester group can produce various esters or amides .

Scientific Research Applications

Ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with enzymes or receptors, leading to changes in their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-aminoethyl)pyrimidine-5-carboxylate
  • Ethyl 2-(2-aminoethyl)pyrimidine-6-carboxylate
  • Ethyl 2-(2-aminoethyl)pyrimidine-3-carboxylate

Uniqueness

Ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The position of the carboxylate group at the 4-position of the pyrimidine ring can result in different electronic and steric effects compared to other isomers .

Properties

IUPAC Name

ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.2ClH/c1-2-14-9(13)7-4-6-11-8(12-7)3-5-10;;/h4,6H,2-3,5,10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCWIUBESWVUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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